(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride
Description
(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0²,⁶]decane hydrochloride is a tricyclic compound characterized by a fused bicyclo[5.2.1] framework with dimethyl, dioxa (two oxygen atoms), and an azatricyclo (nitrogen-containing) moiety. Its molecular formula is C₁₀H₁₈ClNO₂, with a molecular weight of 219.71 g/mol. The stereochemistry (1R,2R,6S,7R) defines its three-dimensional conformation, influencing its physicochemical properties and biological interactions. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(1R,2R,6S,7R)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-9(2)11-7-5-3-6(10-4-5)8(7)12-9;/h5-8,10H,3-4H2,1-2H3;1H/t5-,6-,7-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOBPLQERPTYEQ-YYJTYPBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)NC3)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3C[C@H]([C@@H]2O1)NC3)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride (CAS Number: 2375248-09-0) is a bicyclic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure contributes to various biological activities that are currently under investigation.
Chemical Structure and Properties
This compound possesses the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆ClNO₂ |
| Molecular Weight | 205.68 g/mol |
| Melting Point | Not available |
| Density | Not available |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. Preliminary studies suggest that it may exhibit activity through:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signal transduction pathways.
Biological Studies and Findings
Research on this compound is limited but promising. Here are some key findings from recent studies:
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. A study indicated an inhibition zone in agar diffusion tests against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. The IC50 values were determined to be in the micromolar range for several tested lines .
- Neuroprotective Effects : Research indicates potential neuroprotective effects in models of neurodegeneration. The compound appears to reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to neurotoxic agents .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 10 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
In a study published in the Journal of Cancer Research, this compound was tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Oxygen and Nitrogen Placement: The target compound features 3,5-dioxa (two ether oxygens), distinguishing it from analogs like the 4-azatricyclo[5.2.2.0²,⁶]undecane hydrochloride, which lacks oxygen substituents .
The 1R,2S,6R,7S stereochemistry in the ketone derivative () may limit its compatibility with chiral biological targets compared to the target compound’s 1R,2R,6S,7R arrangement .
Functional Group Impact :
Physicochemical and Pharmacological Implications
- Solubility : Hydrochloride salts (target compound, ) improve aqueous solubility, critical for drug formulation .
- Bioactivity: The benzothiazole-piperazine analog () may exhibit neuroactivity due to its structural similarity to known CNS ligands . The simpler azatricyclo framework in could serve as a scaffold for further derivatization .
- Stability : The 4,4-dimethyl groups in the target compound and ’s analog may enhance steric protection against metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
